molecular formula C15H13N3O4 B13771443 N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide

N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide

Cat. No.: B13771443
M. Wt: 299.28 g/mol
InChI Key: UNQVUAWNRBAILY-UHFFFAOYSA-N
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Description

N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-amino-5-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide
  • 2-Carbamoyl-5-methylphenyl 2-(trifluoromethoxy)benzenesulfonate
  • 2-Carbamoyl-5-methylphenyl acetate

Uniqueness

N-(2-Carbamoyl-5-methylphenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide moiety, in particular, contributes to its potential as an enzyme inhibitor and therapeutic agent, setting it apart from similar compounds.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

4-methyl-2-[(2-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C15H13N3O4/c1-9-6-7-10(14(16)19)12(8-9)17-15(20)11-4-2-3-5-13(11)18(21)22/h2-8H,1H3,(H2,16,19)(H,17,20)

InChI Key

UNQVUAWNRBAILY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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